Cas no 338966-26-0 (N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide)

N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring and an acetylphenyl moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive intermediate. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetylphenyl moiety offers versatility for further functionalization. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound's high purity and stability under standard conditions ensure reliable performance in synthetic and pharmacological studies.
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide structure
338966-26-0 structure
Product name:N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
CAS No:338966-26-0
MF:C15H12F3NO3S
MW:343.320893287659
CID:5742948
PubChem ID:3458580

N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
    • 338966-26-0
    • 6K-657S
    • Z45683018
    • N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
    • AKOS005096094
    • N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
    • Inchi: 1S/C15H12F3NO3S/c1-10(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(6-8-14)15(16,17)18/h2-9,19H,1H3
    • InChI Key: URFCFFSCMCHMQS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CC=1)(NC1C=CC=C(C(C)=O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 343.04899890g/mol
  • Monoisotopic Mass: 343.04899890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 71.6Ų

N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630111-2mg
N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
338966-26-0 98%
2mg
¥578.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630111-1mg
N-(3-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
338966-26-0 98%
1mg
¥473.00 2024-05-18

Additional information on N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide

Professional Introduction to N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 338966-26-0)

N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 338966-26-0, this compound represents a fascinating blend of structural complexity and potential biological activity. Its molecular structure incorporates both acetyl and trifluoromethyl substituents, which are known to modulate the electronic and steric properties of the benzene ring, making it a valuable scaffold for drug discovery.

The presence of the acetyl group at the 3-position of the phenyl ring introduces a polar functional moiety that can enhance solubility and interact with biological targets through hydrogen bonding. On the other hand, the trifluoromethyl group at the 4-position exerts a strong electron-withdrawing effect, influencing the reactivity and metabolic stability of the molecule. These structural features make N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known to act as inhibitors of enzymes and receptors, making them effective in treating infections, inflammation, and even certain types of cancer. The specific sulfonamide derivative N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential as an antimicrobial agent, with preliminary studies suggesting activity against Gram-positive bacteria and fungi.

The trifluoromethyl group, a common feature in many bioactive molecules, is particularly noteworthy for its ability to improve metabolic stability and binding affinity to biological targets. This modification can enhance the pharmacokinetic properties of a drug, leading to better efficacy and reduced side effects. The combination of an acetyl group and a trifluoromethyl group in N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide creates a unique chemical profile that may be exploited for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed on N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes involved in bacterial metabolism and DNA replication, suggesting its potential as an antibacterial agent.

The synthesis of N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the Friedel-Crafts acylation of phenol derivatives followed by halogenation and triflation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve efficiency and selectivity.

In conclusion, N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 338966-26-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing new drugs targeting various diseases. With ongoing studies exploring its biological activities and synthetic pathways, this compound is poised to make meaningful contributions to the field of medicinal chemistry.

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